

3-Aminopicolinaldehyde CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Aminopicolinaldehyde

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An In-Depth Technical Guide to **3-Aminopicolinaldehyde**: A Strategic Building Block in Medicinal Chemistry

Introduction

3-Aminopicolinaldehyde, also known by its IUPAC name 3-aminopyridine-2-carbaldehyde, is a heterocyclic organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.^[1] Its unique molecular architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and an electrophilic aldehyde group in an ortho arrangement, makes it a versatile and highly reactive precursor for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthetic protocol, and its critical role as a foundational intermediate in the development of therapeutic agents.

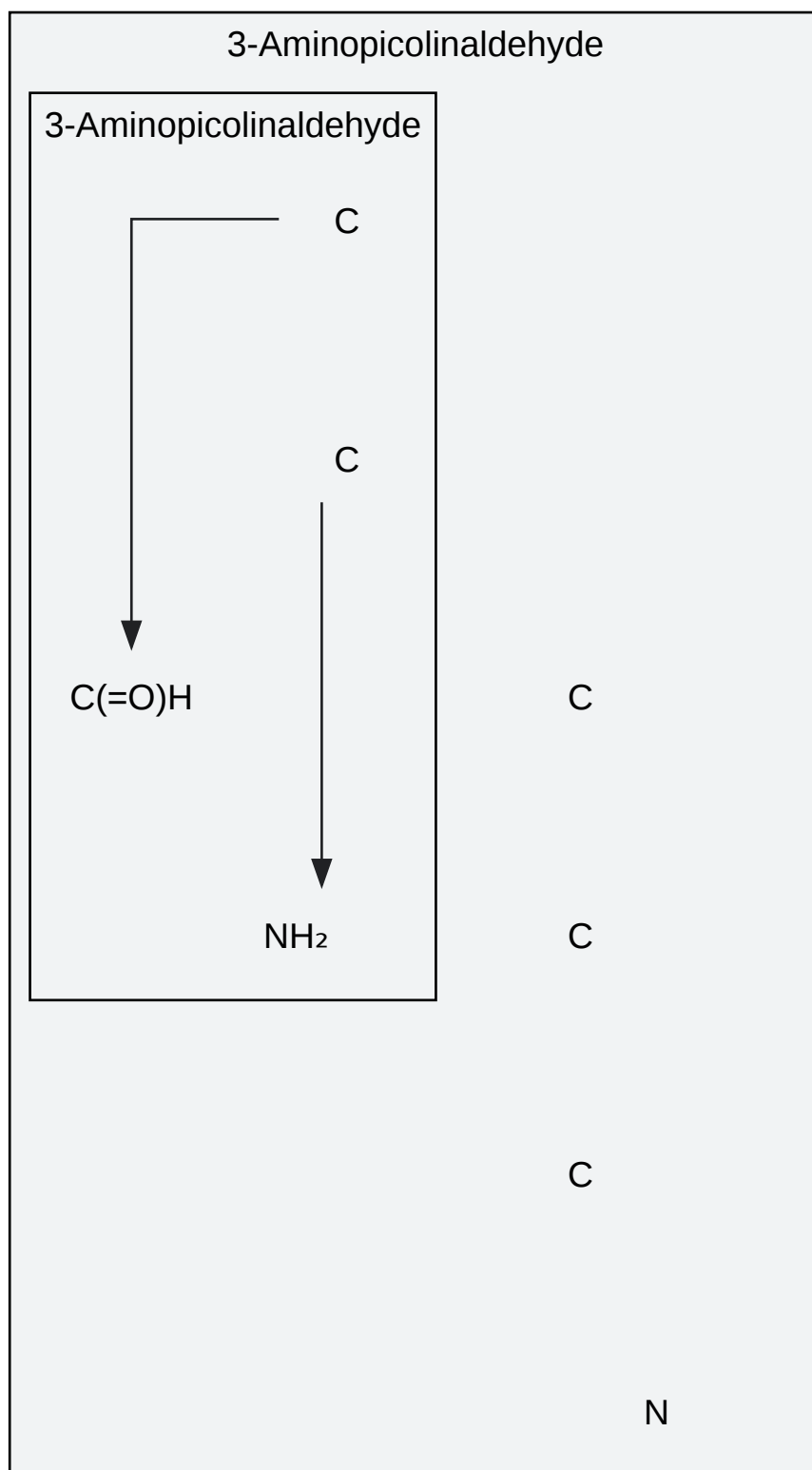
Core Chemical Identity & Molecular Structure

A precise understanding of a molecule's identity is paramount for reproducible research. **3-Aminopicolinaldehyde** is unambiguously identified by its CAS number and molecular formula.

- CAS Number: 55234-58-7^{[1][2]}
- Molecular Formula: C₆H₆N₂O^{[1][2]}
- IUPAC Name: 3-aminopyridine-2-carbaldehyde^[1]

- Synonyms: 3-Amino-2-pyridinecarboxaldehyde, 3-Aminopyridine-2-carbaldehyde[1]

The structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. An amino group (-NH₂) is attached at the C3 position, and an aldehyde group (-CHO) is at the C2 position. This specific arrangement facilitates intramolecular hydrogen bonding and is key to its reactivity, particularly in condensation reactions to form fused heterocyclic systems.



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Caption: Molecular structure of **3-Aminopicolinaldehyde**.

Physicochemical Properties

The physical and chemical properties of **3-Aminopicolinaldehyde** dictate its handling, storage, and reaction conditions. This data is crucial for experimental design.

Property	Value	Source
Molecular Weight	122.12 g/mol	--INVALID-LINK--[1]
Appearance	Solid	--INVALID-LINK--[2]
Melting Point	155 - 158 °C	--INVALID-LINK--
Boiling Point	273 °C	--INVALID-LINK--
Purity	Typically ≥98%	--INVALID-LINK--[2]
logP (n-octanol/water)	-0.76 (approx.)	--INVALID-LINK--

Synthesis Protocol: A Conceptual Workflow

While various proprietary methods exist, a common strategy for synthesizing substituted picolinaldehydes involves the controlled oxidation of the corresponding picoline (methylpyridine) or reduction of a picolinic acid derivative. A plausible, instructive pathway starting from 3-aminopicolinic acid is outlined below. This multi-step process highlights key chemical transformations and the rationale behind them.

Experimental Protocol: Reduction of 3-Aminopicolinic Acid to 3-Aminopicolinaldehyde

This protocol describes a conceptual reduction of a carboxylic acid to an aldehyde, a non-trivial transformation requiring careful selection of reagents to avoid over-reduction to the alcohol.

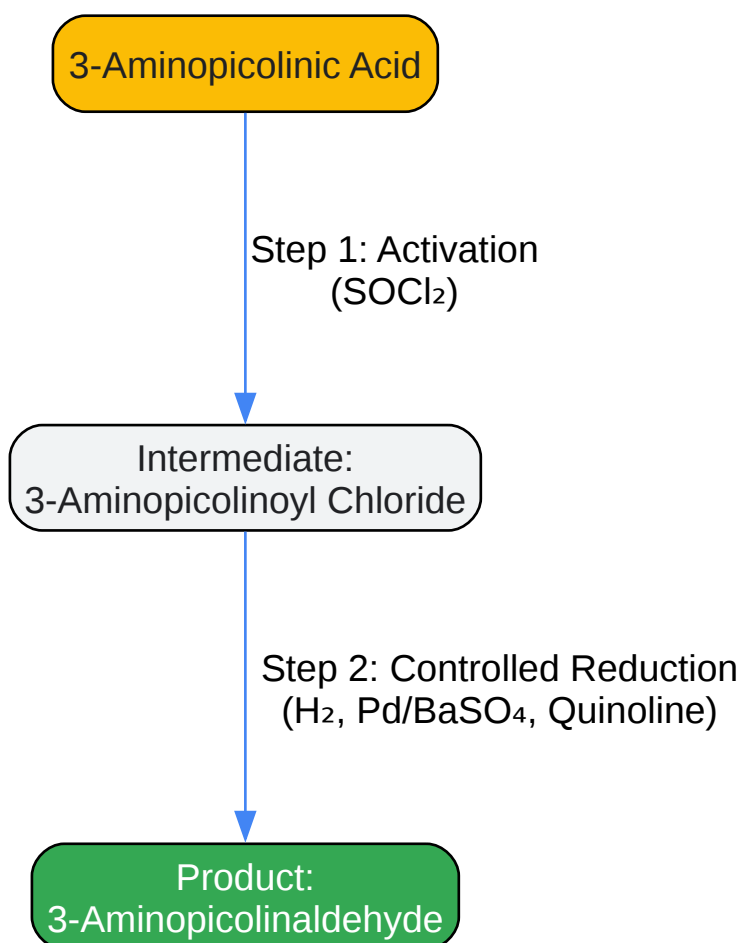
Step 1: Activation of the Carboxylic Acid

- **Rationale:** The direct reduction of a carboxylic acid to an aldehyde is challenging. It is often more efficient to first convert the acid to a more reactive derivative, such as an acyl chloride or an ester, which can be reduced under milder conditions. Activation with a reagent like thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride.

- Procedure:
 - Suspend 3-aminopicolinic acid (1.0 eq) in an inert, anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.
 - Add thionyl chloride (1.2 eq) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
 - Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride.

Step 2: Controlled Reduction (Rosenmund Reduction)

- Rationale: The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde. It involves catalytic hydrogenation using a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄) with a catalyst poison like quinoline. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol.
- Procedure:
 - Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent such as toluene.
 - Add the Rosenmund catalyst (e.g., 5% Pd/BaSO₄, 0.1 eq) and a small amount of quinoline poison.
 - Bubble hydrogen gas through the stirred solution at room temperature or slightly elevated temperature.
 - Monitor the reaction progress carefully by GC-MS or TLC. Upon completion, the reaction is stopped to prevent over-reduction.
 - Filter the catalyst from the reaction mixture.
 - Purify the resulting **3-Aminopicolinaldehyde** from the filtrate using column chromatography.



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Caption: Conceptual workflow for the synthesis of **3-Aminopicolinaldehyde**.

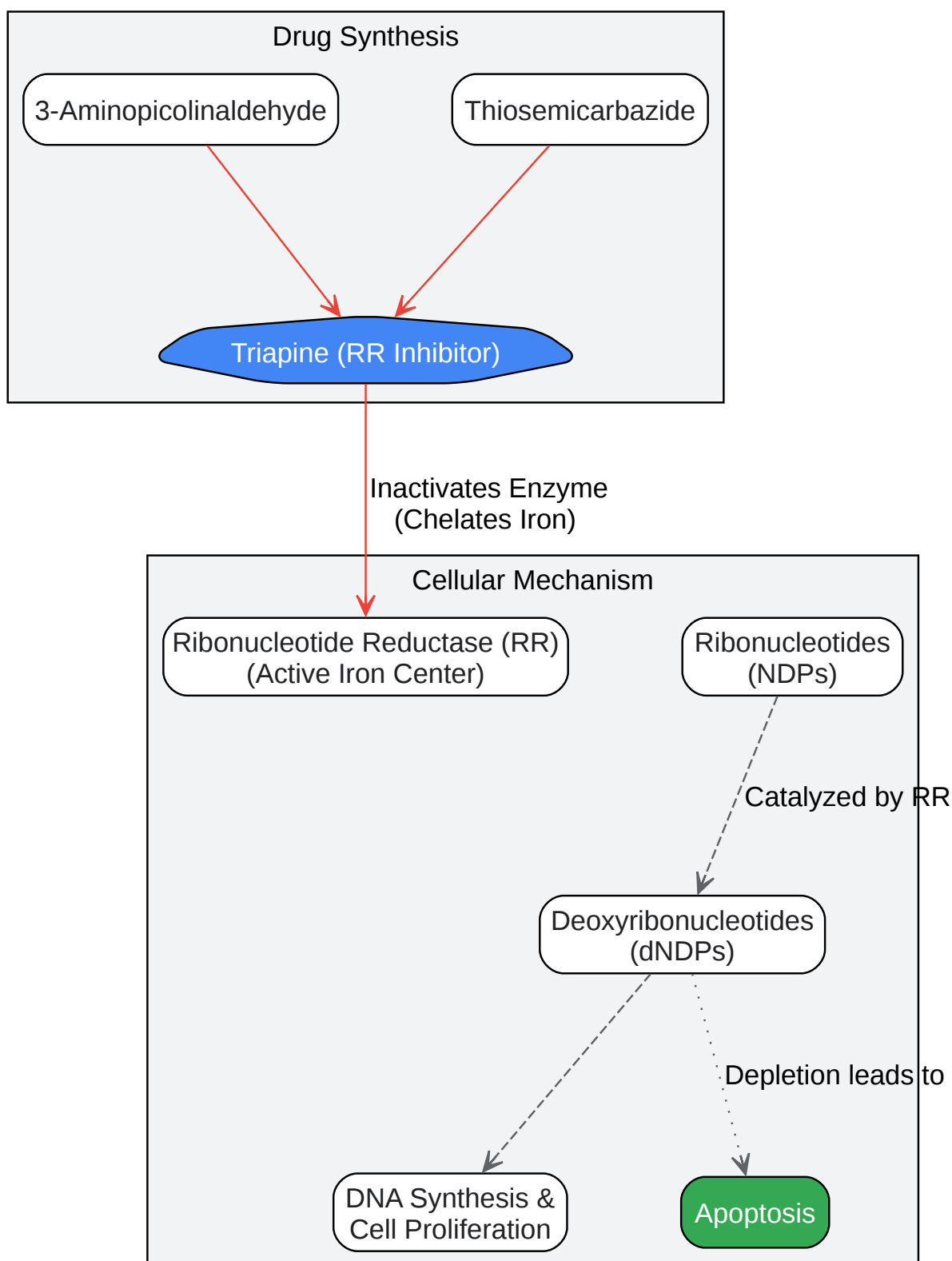
Application in Drug Development: The Precursor to Triapine

The primary significance of **3-Aminopicolinaldehyde** in medicinal chemistry is its role as the direct precursor to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).^[3] Triapine is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair.^{[4][5]}

Mechanism of Action: Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA.^[5] This enzyme's active site contains a critical tyrosyl free radical stabilized by an iron center.^[4] Triapine functions by chelating this iron, which disrupts and quenches the tyrosyl radical.^[4] The inactivation of RR

leads to the depletion of the deoxyribonucleotide pool, which in turn arrests DNA synthesis and induces apoptosis, particularly in rapidly proliferating cancer cells.[3][4]

The synthesis of Triapine is a straightforward condensation reaction between **3-Aminopicolinaldehyde** and thiosemicarbazide. This reaction underscores the strategic importance of **3-Aminopicolinaldehyde** as a readily available starting material for this class of therapeutic agents.[3] Triapine has been investigated in numerous clinical trials for various cancers, including leukemia and solid tumors.[3]



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Caption: Role of **3-Aminopicolinaldehyde** in the synthesis and action of Triapine.

Beyond Triapine, the structural motif of **3-Aminopicolinaldehyde** is a valuable starting point for creating diverse heterocyclic libraries, including quinolines and other fused pyridine systems, which are prevalent in medicinal chemistry.[2][6]

Safety and Handling

As with any laboratory chemical, proper handling of **3-Aminopicolinaldehyde** is essential. The following information is derived from available Safety Data Sheets (SDS).

- **Hazard Identification:** The compound is classified as hazardous. It can be fatal if swallowed and is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.
- **Personal Protective Equipment (PPE):** Use in a well-ventilated area or fume hood is mandatory.[7][8] Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
- **First Aid:** In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[8] If swallowed, call a poison center or doctor immediately; do not induce vomiting.

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